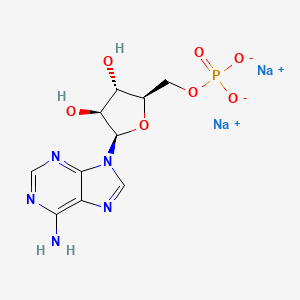

Vidarabine sodium phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

71002-10-3 |

|---|---|

Molekularformel |

C10H12N5Na2O7P |

Molekulargewicht |

391.19 g/mol |

IUPAC-Name |

disodium;[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7+,10-;;/m1../s1 |

InChI-Schlüssel |

QGXLVXZRPRRCRP-MMGZGRSYSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications for Research Applications

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to overcome challenges in traditional chemical synthesis, such as the need for extensive protection and deprotection steps. researchgate.net These approaches often result in greener processes with higher atom economy. unipv.it

Multi-Enzymatic Cascade Reactions for Nucleoside Synthesis

Multi-enzyme cascade reactions have emerged as a powerful strategy for the one-pot synthesis of nucleoside analogues, including vidarabine (B1017) and its phosphate (B84403) derivatives. rsc.orgresearchgate.net These cascades mimic natural biosynthetic pathways, allowing for the sequential conversion of simple precursors to complex products without the need for isolating intermediates. rsc.org

A notable example is the three-step multi-enzymatic synthesis of vidarabine 5'-monophosphate (araA-MP). mdpi.com This process utilizes three immobilized enzymes in a cascade:

Uridine (B1682114) Phosphorylase (UP) from Clostridium perfringens (CpUP) catalyzes the phosphorolysis of arabinosyluracil (araU) to produce α-D-arabinose-1-phosphate. researchgate.netmdpi.com

Purine (B94841) Nucleoside Phosphorylase (PNP) from Aeromonas hydrophila (AhPNP) then facilitates the coupling of α-D-arabinose-1-phosphate with adenine (B156593). researchgate.netmdpi.com

Deoxyadenosine (B7792050) Kinase (dAK) from Dictyostelium discoideum (DddAK) subsequently phosphorylates the newly formed vidarabine (araA) to its 5'-monophosphate form (araA-MP), using adenosine (B11128) triphosphate (ATP) as the phosphate donor. mdpi.com

This one-pot reaction design offers several advantages. It shifts the reaction equilibrium towards product formation and overcomes the low aqueous solubility of vidarabine by converting it directly to the more soluble monophosphate form. researchgate.netmdpi.com Researchers have achieved a high conversion rate of over 95.5% for vidarabine 5'-monophosphate using this method. mdpi.comresearchgate.net

| Enzyme Cascade for Vidarabine 5'-Monophosphate Synthesis | |

| Enzyme 1 | Uridine Phosphorylase (Clostridium perfringens) |

| Reaction 1 | Arabinosyluracil + Phosphate → α-D-Arabinose-1-phosphate + Uracil |

| Enzyme 2 | Purine Nucleoside Phosphorylase (Aeromonas hydrophila) |

| Reaction 2 | α-D-Arabinose-1-phosphate + Adenine → Vidarabine + Phosphate |

| Enzyme 3 | Deoxyadenosine Kinase (Dictyostelium discoideum) |

| Reaction 3 | Vidarabine + ATP → Vidarabine 5'-monophosphate + ADP |

| Overall Conversion | ≥95.5% |

Continuous Flow Bioreactor Systems for Vidarabine Production

The integration of biocatalysis with continuous flow technology represents a significant advancement for the industrial production of vidarabine. nih.govrsc.org Continuous flow bioreactors, packed with immobilized enzymes, enable process intensification, leading to higher productivity and simplified product downstream processing. nih.gov

A bi-enzymatic system for vidarabine synthesis has been successfully implemented in a continuous flow setup. nih.gov This system co-immobilizes uridine phosphorylase (CpUP) and purine nucleoside phosphorylase (AhPNP) on a solid support, such as glyoxyl-agarose. nih.govnih.gov By continuously feeding the substrates (arabinosyluracil and adenine) through the reactor, a gram-scale synthesis of vidarabine was achieved with an isolated yield of 55% and purity greater than 99%. nih.govnih.gov This approach highlights the potential for efficient and sustainable large-scale production of purine nucleoside analogues. nih.gov

| Parameter | Value |

| Enzymes | Uridine Phosphorylase (CpUP), Purine Nucleoside Phosphorylase (AhPNP) |

| Immobilization Support | Glyoxyl-agarose |

| Product | Vidarabine |

| Isolated Yield | 55% |

| Purity | >99% |

Enzyme Immobilization Techniques in Biocatalytic Synthesis

Enzyme immobilization is a critical component of developing robust and reusable biocatalytic systems for vidarabine synthesis. nih.govrsc.org Immobilization enhances enzyme stability and facilitates their separation from the reaction mixture, allowing for repeated use and continuous processing. unipv.ityoutube.com

Covalent attachment to a solid support is a common and effective method for immobilizing enzymes. unipv.it For the synthesis of vidarabine, uridine phosphorylase and purine nucleoside phosphorylase have been co-immobilized on carriers like glyoxyl-agarose and EziGTM1 (Opal). nih.govnih.gov The choice of the immobilization carrier and the method can significantly impact the activity and stability of the enzymes. mdpi.com For instance, in the multi-enzymatic synthesis of vidarabine 5'-monophosphate, balancing the reaction conditions and the immobilization carriers for the three different enzymes was crucial to achieving high conversion rates. mdpi.com

The use of organic cosolvents, such as dimethylformamide (DMF), can be necessary to enhance the solubility of the product, vidarabine. unipv.it Studies have shown that immobilized enzymes can retain their activity in the presence of such solvents, further demonstrating the robustness of these biocatalytic systems. unipv.it

Chemical Synthesis Pathways for Vidarabine and its Phosphate Derivatives

While enzymatic methods offer significant advantages, chemical synthesis remains a vital approach for producing vidarabine and its analogues, particularly for creating derivatives with specific modifications for research purposes.

Phosphorylation Strategies to Obtain Vidarabine Monophosphate

The phosphorylation of vidarabine to its monophosphate form is a key step, as the phosphorylated derivative is the active form of the drug. wikipedia.org Chemical phosphorylation methods provide an alternative to enzymatic approaches. Traditional chemical methods often involve the direct phosphorylation of vidarabine using a phosphate donor like ATP, followed by purification to isolate the desired nucleotide.

The activation of vidarabine to its therapeutically active triphosphate form involves a series of phosphorylation steps. smolecule.com Initially, vidarabine is converted to vidarabine monophosphate. smolecule.com Subsequently, host cell enzymes further phosphorylate the monophosphate to the diphosphate (B83284) and then the triphosphate. smolecule.com The triphosphate form acts as a competitive inhibitor and a substrate for viral DNA polymerase. wikipedia.org

Design and Synthesis of Vidarabine Analogues and Prodrugs for Enhanced Research Modalities

The core challenge in utilizing vidarabine lies in its rapid deamination by adenosine deaminase (ADA) to its less potent metabolite, arabinosylhypoxanthine (ara-Hx), and its poor water solubility. nih.govmdpi.com Prodrug strategies are a primary means to shield vidarabine from premature metabolic degradation and improve its delivery to target cells.

5′-Phenyl Methoxyamino Acid-Phosphate Derivatives of Vidarabine

Another significant class of vidarabine prodrugs involves the synthesis of 5′-[phenyl (methoxyamino acid)]-phosphate derivatives. nih.gov This approach, similar to the ProTide strategy, aims to enhance the delivery and metabolic stability of vidarabine. The synthesis of these derivatives requires a multi-step process that involves the selective protection of the hydroxyl groups on the arabinose sugar. nih.govresearchgate.net

The synthetic route typically begins with the protection of the 5'-hydroxyl group of vidarabine, followed by the acylation of the 2' and 3' hydroxyls, often using a levulinate group. nih.gov After deprotection of the 5'-hydroxyl, the phenyl (amino acid methyl ester) phosphochloridates are coupled to the vidarabine intermediate. nih.govresearchgate.net The final deprotection step yields the desired 5'-phosphate derivatives. nih.gov

Research has demonstrated that these derivatives, along with 5'-O-amino acid ester prodrugs, are significantly more effective against poxviruses than vidarabine alone. nih.gov They also exhibit greatly improved aqueous solubility ( >10 mg/ml) compared to the parent drug (~0.47 mg/ml), a critical factor for parenteral administration in research settings. nih.gov Furthermore, these modifications can enhance permeability across cell membranes, as demonstrated in Caco-2 cell models. nih.gov

Structural Modifications for Altered Metabolism and Targeting (e.g., Ara-M)

A primary metabolic fate of vidarabine is its conversion to arabinosylhypoxanthine (ara-Hx) by adenosine deaminase (ADA). mdpi.comwikipedia.org While ara-Hx retains some antiviral activity, it is approximately 10-fold less potent than vidarabine. wikipedia.org This rapid degradation significantly curtails the effective concentration of the active compound.

To address this metabolic vulnerability, structural modifications have been explored. One such modification is the replacement of the amine group at the 6-position of the purine ring with a methoxy (B1213986) group, resulting in a compound known as ara-M. wikipedia.org This change effectively blocks deamination by ADA. Research has shown that ara-M exhibits about a 10-fold greater selectivity against Varicella Zoster Virus (VZV) than vidarabine (ara-A). wikipedia.org However, this modification comes with a trade-off: ara-M is inactive against other viruses because it cannot be phosphorylated, a necessary step for its antiviral action. wikipedia.org This highlights a crucial aspect of drug design, where a modification to solve one problem can introduce another, altering the compound's spectrum of activity.

The study of such metabolites and analogues is vital for understanding the structure-activity relationship (SAR) and mechanisms of resistance. Viral strains that become resistant to vidarabine often exhibit changes in their DNA polymerase, the target enzyme for the active triphosphate form of vidarabine (ara-ATP). wikipedia.org

Table 2: Comparison of Vidarabine and its Metabolite/Analogue

| Compound | Key Structural Feature | Metabolic Fate | Antiviral Activity | Reference |

| Vidarabine (ara-A) | 6-amino-purine | Rapidly deaminated by ADA to ara-Hx. | Broad-spectrum antiviral. | mdpi.comwikipedia.org |

| Ara-Hx | 6-hydroxy-purine (hypoxanthine base) | The primary metabolite of vidarabine. | ~10-fold less potent than vidarabine. | wikipedia.org |

| Ara-M | 6-methoxy-purine | Blocks deamination by ADA. | Selective against VZV; inactive against other viruses due to lack of phosphorylation. | wikipedia.org |

Development of Other Conjugates and Derivatives for Research Applications

Beyond the ProTide and specific substitution strategies, a broader range of conjugates and derivatives of vidarabine have been synthesized for research purposes to improve its physicochemical and biological properties. These include various 5'-O-amino acid derivatives and other ester prodrugs. nih.govnih.gov

The synthesis of 5'-O-D- and L-amino acid derivatives, for instance, has been shown to yield compounds with potency equal to or greater than vidarabine against certain poxviruses. nih.gov These amino acid prodrugs not only protect the 5'-hydroxyl group from metabolism but also significantly increase water solubility. nih.gov This enhanced solubility is a major advantage in developing formulations for research.

Furthermore, the stability of these prodrugs varies depending on the specific amino acid and the linkage. For example, phosphoramidate (B1195095) prodrugs have been found to be more stable in intestinal homogenates, while being less stable in plasma compared to their amino acid ester counterparts. nih.gov The D-amino acid prodrugs generally show greater stability than the L-amino acid versions. nih.gov

Other research has explored the development of derivatives like 8-cyclohexyl-2-fluoro-vidarabine for potential applications in treating leukemia, indicating the diverse therapeutic areas being investigated with modified vidarabine structures. google.com Liposomal formulations have also been developed to improve the therapeutic index of vidarabine and its derivatives by altering their distribution in the body. google.com These varied approaches underscore the extensive efforts in medicinal chemistry to harness and optimize the therapeutic potential of the vidarabine scaffold for a wide array of research applications. nih.govnih.gov

Molecular and Cellular Mechanisms of Antiviral Action

Intracellular Phosphorylation Cascade and Active Metabolite Formation

For Vidarabine (B1017) to become active, it must first undergo a series of phosphorylation steps within the host cell. This process converts the prodrug into its pharmacologically active form. patsnap.comwikipedia.org

Role of Cellular and Viral Kinases in Monophosphate, Diphosphate (B83284), and Triphosphate Formation

Vidarabine is sequentially phosphorylated by a series of kinases to its active triphosphate form, ara-ATP. drugbank.comprobes-drugs.org The initial phosphorylation to vidarabine monophosphate (ara-AMP) is a critical step. While cellular kinases can perform this conversion, the process is notably more efficient in cells infected with certain viruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), due to the presence of a virus-encoded thymidine (B127349) kinase (TK). drugbank.comprobes-drugs.orgncats.io This viral enzyme has a high affinity for vidarabine and efficiently catalyzes its initial phosphorylation. drugbank.comprobes-drugs.org

Following the formation of ara-AMP, cellular enzymes, specifically guanylate kinase, further phosphorylate it to the diphosphate form (ara-ADP). drugbank.comprobes-drugs.org Subsequently, other cellular kinases convert ara-ADP to the final active triphosphate metabolite, ara-ATP. drugbank.comprobes-drugs.org This multi-step phosphorylation is essential for the drug's antiviral activity. mdpi.com

| Metabolite | Key Enzymes Involved |

| Vidarabine monophosphate (ara-AMP) | Viral thymidine kinase (in infected cells), Cellular kinases drugbank.comprobes-drugs.orgncats.io |

| Vidarabine diphosphate (ara-ADP) | Cellular guanylate kinase drugbank.comprobes-drugs.org |

| Vidarabine triphosphate (ara-ATP) | Cellular kinases drugbank.comprobes-drugs.org |

Preferential Phosphorylation and Active Triphosphate (ara-ATP) Accumulation in Infected Cells

The preferential phosphorylation of vidarabine in virus-infected cells is a key feature of its selective antiviral activity. drugbank.comprobes-drugs.org The viral thymidine kinase in HSV- and VZV-infected cells is significantly more efficient at phosphorylating vidarabine than host cell kinases. drugbank.comlu.lv This leads to a higher concentration of the active metabolite, ara-ATP, within infected cells compared to uninfected cells. wikipedia.orgnih.gov

Studies have shown that the half-life of ara-ATP is three times longer in HSV-infected cells than in uninfected cells, further contributing to its selective antiviral effect. wikipedia.org This accumulation of ara-ATP in infected cells enhances its ability to interfere with viral DNA replication while minimizing its impact on the host cell's DNA synthesis. patsnap.comnih.gov

Interaction with Viral Nucleic Acid Synthesis Enzymes

Once formed, ara-ATP interferes with the viral DNA replication process through multiple mechanisms. drugbank.comprobes-drugs.org

Competitive Inhibition of Viral DNA Polymerase by ara-ATP

The active metabolite, ara-ATP, acts as a competitive inhibitor of viral DNA polymerase. drugbank.comprobes-drugs.orgnih.gov It structurally resembles the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competes with it for the active site of the viral DNA polymerase. patsnap.comnih.gov Research has demonstrated that the HSV-induced DNA-dependent DNA polymerase is significantly more sensitive to inhibition by ara-ATP than cellular DNA polymerases. Specifically, it is 39-fold more sensitive than cellular DNA polymerase-beta and 116-fold more sensitive than cellular DNA polymerase-alpha. nih.gov This competitive inhibition reduces the rate of viral DNA synthesis. patsnap.com

Incorporation of ara-ATP into Nascent Viral DNA and Subsequent Chain Termination

In addition to competitive inhibition, ara-ATP also serves as a substrate for the viral DNA polymerase and is incorporated into the growing viral DNA chain. patsnap.comdrugbank.comprobes-drugs.org The presence of the arabinose sugar in vidarabine, instead of the deoxyribose found in natural nucleotides, is crucial to its mechanism. patsnap.com Once incorporated, the arabinose sugar's stereochemistry creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.com This effectively halts the elongation of the DNA chain, a process known as chain termination. patsnap.comdrugbank.com This premature termination of the viral DNA prevents the successful replication of the viral genome. patsnap.com

Inhibition of Other Viral and Host Cellular Processes

Inhibition of Viral RNA Polyadenylation

Vidarabine triphosphate (ara-ATP) has been shown to inhibit the polyadenylation of viral RNA. wikipedia.orgmdpi.com This process, which involves the addition of a poly(A) tail to the 3' end of newly synthesized messenger RNA (mRNA), is essential for the stability, transport, and translation of viral mRNA. By inhibiting RNA polyadenylation, ara-ATP effectively disrupts the production of viral proteins, further impeding viral replication. wikipedia.orgmdpi.comnih.gov This mechanism has been noted as particularly important for the activity of vidarabine against retroviruses like HIV-1. wikipedia.org

Inhibition of S-Adenosylhomocysteine Hydrolase

Vidarabine also targets S-adenosylhomocysteine (SAH) hydrolase, an enzyme critical for transmethylation reactions. wikipedia.orgpharmacompass.com These reactions are vital for various cellular processes, including the methylation of viral components. Inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn inhibits methyltransferases. This disruption of methylation can interfere with viral replication and the function of viral proteins. wikipedia.orgnih.gov

Inhibition of Ribonucleotide Reductase by ara-ADP

Uniquely, the diphosphate form of vidarabine, ara-ADP, also possesses antiviral activity by inhibiting ribonucleotide reductase. wikipedia.org This enzyme is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA synthesis. tandfonline.comnih.gov By inhibiting ribonucleotide reductase, ara-ADP depletes the pool of deoxynucleotides available for viral DNA replication, adding another layer to vidarabine's antiviral mechanism. patsnap.comwikipedia.orgaacrjournals.org This action is significant because most other nucleoside analogs require conversion to their triphosphate form to be active. wikipedia.org

Basis of Antiviral Selectivity Towards Host Cell Processes

The antiviral selectivity of vidarabine is a critical aspect of its therapeutic utility, although it is not as highly selective as some other antiviral agents like acyclovir (B1169). wikipedia.orgpatsnap.com Its preferential action against virus-infected cells is attributed to several factors.

One key element is the differential affinity of viral and cellular enzymes for vidarabine and its phosphorylated metabolites. While vidarabine is phosphorylated by cellular kinases, some virus-encoded enzymes, such as thymidine kinase in the case of herpesviruses, can also perform this activation, potentially leading to higher concentrations of the active ara-ATP in infected cells. ncats.ioprobes-drugs.orgresearchgate.net

Furthermore, the active triphosphate metabolite, ara-ATP, has a longer half-life in cells infected with Herpes Simplex Virus (HSV) compared to uninfected cells, prolonging its inhibitory effects within the target cells. wikipedia.org Although vidarabine's active forms can inhibit host cell polymerases, they generally show a greater affinity for viral DNA polymerase. patsnap.compatsnap.com This preferential inhibition of the viral enzyme contributes to its selective antiviral effect, reducing the impact on the host's cellular DNA synthesis. patsnap.commdpi.com

However, the selectivity is not absolute, and the inhibition of host cell enzymes, such as DNA primase and ribonucleotide reductase, does contribute to some level of toxicity towards host cells. patsnap.commdpi.com This is a primary reason why the clinical use of vidarabine has been largely superseded by more selective antiviral drugs. wikipedia.org

Antiviral Spectrum and Efficacy in Preclinical Research Models

Activity Against Herpes Simplex Viruses (HSV-1, HSV-2) in Cell Culture and Animal Models

Vidarabine (B1017) has shown both in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). drugbank.com In cell culture studies using Vero cells, vidarabine effectively inhibited various strains of both HSV-1 and HSV-2. nih.govresearchgate.net

In animal models, the efficacy of vidarabine has also been established. Studies in mice intracerebrally inoculated with HSV-2 demonstrated that treatment with vidarabine could decrease mortality and increase the mean day of death compared to untreated controls. nih.govresearchgate.net The compound's ability to interfere with viral DNA synthesis is a key factor in its anti-HSV activity. chemeurope.com

| Model System | Virus Type | Observed Effect | Reference |

|---|---|---|---|

| Vero Cell Culture | HSV-1 and HSV-2 | Inhibition of various viral strains | nih.govresearchgate.net |

| Mouse Model (intracerebral inoculation) | HSV-2 | Decreased mortality and increased mean day of death | nih.govresearchgate.net |

Activity Against Varicella-Zoster Virus (VZV) in In Vitro Systems

Vidarabine is an effective inhibitor of Varicella-Zoster Virus (VZV) replication in in vitro settings. drugbank.com Preclinical studies have quantified its activity against VZV isolates in human skin fibroblasts. Using a modified plaque reduction assay where enzymatic deamination was inhibited, the plaque inhibitory concentration of vidarabine for all tested VZV isolates was found to be between 1 to 2 µg/mL. nih.gov In contrast, its primary metabolite, arabinosyl hypoxanthine (B114508), was significantly less active, with an inhibitory concentration of 80 to 100 µg/mL. nih.gov

Comparative studies have also modeled the pharmacological basis for its anti-VZV activity. In one study, intermittent treatment with vidarabine (for 8 hours per day over 4 days) showed anti-VZV activity equivalent to that of continuous treatment for 4 days, as measured by the 50% inhibitory concentration (IC₅₀) in a plaque-reduction assay. nih.gov This suggests a longer duration of antiviral activity compared to other agents like acyclovir (B1169), which was found to be 7.9 times less effective under an intermittent treatment schedule. nih.gov

Activity Against Other DNA Viruses (e.g., Poxviruses, Vaccinia Virus, Rhabdoviruses) in Preclinical Studies

The antiviral activity of vidarabine extends to a broader spectrum of DNA viruses beyond the herpesvirus family. drugbank.com In vitro activity has been reported against vaccinia virus, poxviruses, and rhabdoviruses. nih.govbrainkart.com However, its in vivo efficacy against some of these viruses has been limited in preclinical models. For instance, vidarabine was not found to be active in murine models of vaccinia or cowpox virus infections. nih.gov The drug is recognized as a nucleoside analogue that can be targeted at viral DNA synthesis in poxviruses. nih.gov

Efficacy Against Drug-Resistant Viral Strains in Preclinical Models (e.g., Thymidine (B127349) Kinase-Deficient Mutants)

A key feature of vidarabine's mechanism is its activation pathway. Unlike acyclovir, which requires phosphorylation by a viral-specific thymidine kinase (TK), vidarabine is phosphorylated to its active triphosphate form by cellular kinases. nih.govresearchgate.net This distinction is crucial for its activity against certain drug-resistant viral strains.

Vidarabine can inhibit thymidine kinase-deficient (TK-deficient) HSV mutants that are resistant to acyclovir. researchgate.net While viral strains resistant to vidarabine can be induced in laboratory settings, these mutations are typically in the viral DNA polymerase, not the TK gene. nih.gov Importantly, preclinical studies have shown no cross-resistance between vidarabine and acyclovir. nih.govresearchgate.net The susceptibility of TK-deficient HSV-1 to vidarabine is not affected by the presence of acyclovir, underscoring the different activation pathways. nih.gov

Synergistic Antiviral Effects with Other Compounds in Preclinical Studies

Preclinical research has demonstrated that combining vidarabine with other antiviral agents can lead to enhanced efficacy. The combination of vidarabine and acyclovir has been shown to produce an additive or synergistic effect against HSV-1, HSV-2, and VZV in cell culture. nih.govresearchgate.netnih.gov

This synergistic interaction is dependent on the mechanism of action of both drugs. The synergy was observed against wild-type herpesviruses but not against phosphonoacetic acid-resistant HSV-1 strains that have a mutated DNA polymerase. nih.gov This suggests that the nature of the binding sites for both drugs on the viral DNA polymerase is important for their synergistic anti-herpesvirus activity. researchgate.netnih.gov Furthermore, in cell culture studies, the combination of vidarabine and acyclovir prevented the isolation of resistant mutants to either drug alone or the combination. nih.govresearchgate.net

Molecular Basis of Antiviral Resistance

Alterations in Viral DNA Polymerase Leading to Vidarabine (B1017) Resistance

The primary mechanism of viral-mediated resistance to vidarabine occurs through mutations in the gene encoding the viral DNA polymerase. nih.govnih.gov Vidarabine, after being converted to its active triphosphate form (ara-ATP) by host cell enzymes, acts as a competitive inhibitor and a substrate for the viral DNA polymerase. drugbank.compatsnap.com Its incorporation into the growing viral DNA chain leads to chain termination. patsnap.com

Alterations in the viral DNA polymerase can reduce the enzyme's affinity for ara-ATP, thereby diminishing the drug's inhibitory effect. nih.gov Research involving herpes simplex virus (HSV) has shown that specific mutations within the DNA polymerase gene can confer resistance to vidarabine. nih.gov These mutations can modulate the conformational dynamics of the enzyme, affecting how the drug binds to the active site. broadinstitute.org Laboratory studies have successfully induced vidarabine-resistant viral isolates, and these are consistently characterized by an altered viral DNA polymerase. nih.gov

Interestingly, research has demonstrated that some mutants of HSV-1 resistant to phosphonoacetic acid (PAA), a known DNA polymerase inhibitor, also exhibit substantial resistance to vidarabine. nih.gov Genetic and biochemical analyses have confirmed that the viral DNA polymerase gene is the locus for this resistance, establishing the enzyme as a key target for vidarabine's antiviral action and, consequently, a primary site for resistance mutations. nih.gov

| Virus Type | Gene | Enzyme | Mechanism of Resistance | Reference |

|---|---|---|---|---|

| Herpes Simplex Virus (HSV) | UL30 | DNA Polymerase | Mutations reduce the binding affinity of ara-ATP to the polymerase active site. | nih.govnih.gov |

| Varicella-Zoster Virus (VZV) | Gene 28 | DNA Polymerase | Alterations in the polymerase confer reduced susceptibility to inhibition by vidarabine's active form. | nih.gov |

Cross-Resistance Profiles with Other Nucleoside Analogs in Research Settings

The potential for cross-resistance between antiviral drugs is a critical consideration in research and clinical settings. For vidarabine, the cross-resistance profile is directly linked to its mechanism of action and activation.

Due to its reliance on cellular kinases for activation, vidarabine generally does not exhibit cross-resistance with nucleoside analogs that depend on viral thymidine (B127349) kinase. nih.gov Multiple studies have confirmed that acyclovir-resistant HSV strains, particularly those with TK deficiencies, remain susceptible to vidarabine. nih.govnih.gov In cell culture experiments, no evidence of cross-resistance was found between vidarabine and acyclovir (B1169). researchgate.net

However, cross-resistance can occur with compounds that share a similar mechanism of action or activation pathway. For instance, HSV mutants with specific alterations in the DNA polymerase may show reduced susceptibility to both vidarabine and other polymerase inhibitors like phosphonoacetic acid. nih.gov

Furthermore, studies on vidarabine analogs in leukemia cell lines have shed light on cross-resistance patterns related to cellular activation pathways. A cell line made resistant to the vidarabine analog fludarabine (B1672870) (2-F-Ara-A) demonstrated high cross-resistance to cytarabine (B982) (ara-C). nih.gov This is attributed to a shared reliance on the cellular enzyme deoxycytidine kinase for activation. nih.govnih.gov Conversely, these cells did not show cross-resistance to agents with different mechanisms, such as doxorubicin (B1662922) or vincristine. nih.gov

| Compound | Mechanism of Resistance | Cross-Resistance with Vidarabine | Reason | Reference |

|---|---|---|---|---|

| Acyclovir | Viral Thymidine Kinase (TK) deficiency | No | Vidarabine activation is independent of viral TK. | nih.govnih.govresearchgate.net |

| Phosphonoacetic Acid (PAA) | Viral DNA Polymerase mutation | Yes | Both drugs target the viral DNA polymerase. | nih.gov |

| Cytarabine (ara-C) | Cellular Deoxycytidine Kinase (dCK) deficiency | Yes (observed with analogs) | Shared cellular activation pathway via dCK. | nih.govnih.gov |

Cellular Mechanisms of Resistance Development in Viral-Infected Cell Lines

While viral mutations are a key source of resistance, cellular mechanisms within the host cell can also play a decisive role. For vidarabine, the most significant cellular mechanism of resistance is the impairment of its metabolic activation. Since vidarabine must be phosphorylated by host cell kinases to its active triphosphate form (ara-ATP), any deficiency in this pathway can lead to profound drug resistance. patsnap.comgoogle.com

Research using leukemia cell lines resistant to the vidarabine analog 9-beta-D-arabinofuranosyl-2-fluoroadenine (2-F-Ara-A) provides a clear model for this mechanism. nih.gov In these resistant cell lines, the intracellular accumulation of the parent drug was similar to that in sensitive parent cells. However, the amount of the cytotoxic, active metabolite 2-F-Ara-ATP was drastically reduced to as low as 2.6% of the levels found in the parent cells. nih.gov

The biochemical basis for this resistance was identified as a severe deficiency in the activity of deoxycytidine kinase (dCK), a key cellular enzyme responsible for phosphorylating vidarabine and its analogs. nih.govnih.gov This downregulation of dCK confers a high degree of resistance and is associated with cross-resistance to other nucleoside analogs that are also substrates for this enzyme. nih.gov This mechanism highlights the critical dependence of vidarabine on the host cell's metabolic machinery and demonstrates that resistance can arise from changes in cellular, rather than viral, components.

| Cell Line | Resistance Status | Relative Amount of Active Metabolite (ara-ATP) | Underlying Mechanism | Reference |

|---|---|---|---|---|

| JOK-1 (Parental) | Sensitive | 100% | Normal Deoxycytidine Kinase (dCK) activity. | nih.gov |

| JOK-1/F-Ara-A C3 | Resistant (>55x) | 2.6% | Deficient dCK activity, leading to reduced phosphorylation. | nih.gov |

| L1210 (Parental) | Sensitive | 100% | Normal Deoxycytidine Kinase (dCK) activity. | nih.gov |

| L1210/F-Ara-A C1 | Resistant (>29x) | 6.0% | Deficient dCK activity, leading to reduced phosphorylation. | nih.gov |

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

Cellular Uptake and Intracellular Metabolism of Vidarabine (B1017) and its Phosphorylated Forms

Vidarabine, a nucleoside analog, requires intracellular phosphorylation to become pharmacologically active. wikipedia.orgguidechem.com This process is initiated by cellular kinases, which sequentially convert vidarabine into its monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally, its active triphosphate form (ara-ATP). guidechem.compatsnap.com The conversion to the monophosphate is facilitated by the viral enzyme thymidine (B127349) kinase in infected cells, contributing to the drug's selective activity. drugbank.com Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by cellular guanylate kinase and other cellular enzymes, respectively. drugbank.com

The active metabolite, ara-ATP, acts as a competitive inhibitor of viral DNA polymerase. guidechem.compatsnap.com It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain. wikipedia.orgpatsnap.com Once incorporated, ara-ATP terminates DNA chain elongation due to the arabinose sugar's configuration, which prevents the formation of a phosphodiester bridge with the next nucleotide. patsnap.com This leads to the destabilization of the viral DNA strand and prevents its replication. wikipedia.orgdrugbank.com

Interestingly, the diphosphorylated form of vidarabine, ara-ADP, also exhibits inhibitory effects by targeting the enzyme ribonucleotide reductase. wikipedia.org The half-life of the active ara-ATP is reported to be three times longer in cells infected with Herpes Simplex Virus (HSV) compared to uninfected cells, which enhances its therapeutic effect. wikipedia.org

Role of Adenosine (B11128) Deaminase in Vidarabine Deamination and Metabolite (Ara-H) Formation

A significant metabolic pathway for vidarabine is its deamination by the enzyme adenosine deaminase (ADA). wikipedia.org This enzymatic conversion results in the formation of arabinosylhypoxanthine (Ara-H), also referred to as inosine. wikipedia.org Ara-H is the primary metabolite of vidarabine found in plasma. nih.gov

While Ara-H still possesses some antiviral activity, it is considerably less potent than the parent compound, vidarabine, with reports indicating it is approximately 10-fold less effective. wikipedia.org The rapid deamination of vidarabine to the less active Ara-H can limit the parent drug's bioavailability and therapeutic efficacy. wikipedia.orgpatsnap.com This metabolic instability has been a key factor driving research into vidarabine prodrugs and combination therapies. wikipedia.org

Impact of Chemical Modifications (Prodrugs) on Cellular Permeation, Intracellular Retention, and Metabolic Stability in Cell Systems

To overcome the limitations of vidarabine's poor solubility and rapid metabolic deamination, chemical modifications, particularly the development of prodrugs, have been explored. nih.gov One of the most notable prodrugs is vidarabine 5'-monophosphate. nih.gov This phosphorylated form exhibits significantly higher solubility than vidarabine, allowing for more flexible administration routes. nih.gov

Structural modifications to the vidarabine molecule have also been investigated to block deamination. For instance, replacing the amine group with a methoxy (B1213986) group (ara-M) has shown to increase selectivity against Varicella Zoster Virus (VZV) by approximately 10-fold compared to vidarabine (ara-A). wikipedia.org However, this particular modification rendered the compound inactive against other viruses because it could not be phosphorylated. wikipedia.org Another approach to enhance metabolic stability has been the co-administration of adenosine deaminase inhibitors, such as pentostatin (B1679546) (dCF) and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), with some success in increasing the half-life of vidarabine. wikipedia.org

Distribution and Clearance Pathways in Animal Models (e.g., Renal Excretion of Metabolites)

Preclinical studies in animal models have provided insights into the distribution and clearance of vidarabine. Following administration, vidarabine is rapidly converted to its principal metabolite, arabinosylhypoxanthine (Ara-H). nih.gov In laboratory animals, vidarabine is quickly deaminated in the gastrointestinal tract to Ara-H. drugbank.com

The primary route of elimination for vidarabine and its metabolites is through renal excretion. wikipedia.org A significant portion of the administered dose is recovered in the urine. wikipedia.orgnih.gov Studies have shown that approximately 60% of vidarabine is excreted in the urine as its main metabolite, Ara-H. wikipedia.org A smaller fraction, around 3 to 4%, is excreted as unchanged vidarabine. nih.gov Some degradation of the purine (B94841) ring may also occur, leading to the formation of uric acid. wikipedia.org When vidarabine 5'-monophosphate is administered, 40 to 50% of the dose is recovered in the urine as Ara-H. nih.gov

Modulation of Pharmacokinetics by Nucleoside Transport Systems in Cell Lines

The cellular uptake of vidarabine, like other nucleoside analogs, is mediated by nucleoside transport systems present on the cell membrane. The efficiency of these transporters can significantly influence the intracellular concentration of the drug and, consequently, its pharmacological activity. While specific details on the modulation of vidarabine pharmacokinetics by these transport systems are not extensively detailed in the provided search results, the general mechanism for nucleoside analogs involves transport into the cell, followed by intracellular trapping through phosphorylation. The conversion of vidarabine to its phosphorylated forms prevents its efflux from the cell, leading to its accumulation and subsequent incorporation into viral DNA.

Interactive Data Table: Vidarabine and its Metabolites

| Compound | Role | Key Enzyme(s) Involved |

| Vidarabine (ara-A) | Parent Drug | Cellular Kinases, Adenosine Deaminase |

| Vidarabine Monophosphate (ara-AMP) | Intermediate Metabolite | Thymidine Kinase (viral), Cellular Kinases |

| Vidarabine Diphosphate (ara-ADP) | Intermediate Metabolite / Active Form | Cellular Guanylate Kinase |

| Vidarabine Triphosphate (ara-ATP) | Active Metabolite | Cellular Enzymes |

| Arabinosylhypoxanthine (Ara-H) | Less Active Metabolite | Adenosine Deaminase |

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Key Structural Determinants for Antiviral Potency and Selectivity

The antiviral efficacy of vidarabine (B1017) is intrinsically linked to specific features of its molecular architecture. As a nucleoside analogue, its structure mimics natural nucleosides, allowing it to interfere with viral replication.

The core structure consists of a purine (B94841) base (adenine) linked to an arabinose sugar. The single most critical structural determinant is the arabinose sugar, which replaces the ribose found in natural adenosine (B11128) patsnap.com. This modification, specifically the stereochemistry of the 2'-hydroxyl group, is fundamental to its mechanism of action patsnap.com.

For vidarabine to become active, it must be phosphorylated within the cell to its triphosphate form, ara-ATP patsnap.comdrugbank.com. The selectivity of vidarabine is partly attributed to its affinity for viral enzymes over host cell enzymes. For instance, it is a substrate for herpes simplex virus (HSV) and varicella-zoster virus (VZV) encoded thymidine (B127349) kinase, which initiates the crucial phosphorylation process drugbank.com. Subsequently, the active ara-ATP acts as a competitive inhibitor of viral DNA polymerase, showing more selectivity for the viral enzyme than for host cellular DNA polymerases patsnap.com. Once incorporated into the viral DNA chain, the arabinose sugar's unique configuration creates steric hindrance, preventing the formation of the next phosphodiester bond and thus terminating DNA elongation patsnap.comdrugbank.com.

Further contributing to its selectivity, the active metabolite, ara-ATP, has a significantly longer half-life in virus-infected cells compared to uninfected cells, concentrating its therapeutic effect where it is most needed.

Influence of Sugar Moiety (Arabinose) and Base Modifications on Biological Activity

The biological activity of vidarabine is profoundly influenced by modifications to both its sugar and base components.

Sugar Moiety (Arabinose): As established, the arabinose sugar is the cornerstone of vidarabine's antiviral action. Its epimeric configuration at the 2' position relative to the natural D-ribose is what allows ara-ATP to act as a chain terminator upon incorporation into viral DNA patsnap.com. This structural alteration is the primary reason for its ability to halt viral DNA synthesis.

Base Modifications: Modifications to the adenine (B156593) base have been explored to improve vidarabine's pharmacological profile. A significant challenge with vidarabine is its rapid metabolic inactivation by adenosine deaminase (ADA), which converts it to the much less potent hypoxanthine (B114508) arabinoside (ara-H) nih.gov. To counteract this, researchers have synthesized analogues with modified bases. One such example is the replacement of the 6-amino group on the purine ring with a methoxy (B1213986) group, creating ara-M. This modification blocks deamination by ADA and results in a compound with approximately 10-fold greater selectivity against Varicella Zoster Virus. However, this specific change renders the analogue inactive against other viruses because it cannot be properly phosphorylated to its active form.

| Compound | Key Structural Modification | Impact on Biological Activity |

|---|---|---|

| Vidarabine (Ara-A) | Arabinose sugar instead of ribose. | Acts as a DNA chain terminator; substrate for viral kinases. |

| Ara-H (Hypoxanthine arabinoside) | Deamination of adenine base to hypoxanthine. | Significantly less potent antiviral activity compared to Vidarabine. |

| Ara-M | Replacement of the 6-amino group with a methoxy group. | Blocks deamination by ADA, increasing selectivity for VZV, but prevents phosphorylation required for broad activity. |

Rational Design of Analogues Based on SAR Studies for Enhanced Antiviral Efficacy

SAR studies have paved the way for the rational design of vidarabine analogues aimed at overcoming its limitations, such as poor solubility and rapid metabolic degradation. A primary focus has been the development of prodrugs that can protect the molecule from deamination by ADA.

Researchers have synthesized 5'-O-amino acid esters and 5'-O-phosphoramidate derivatives of vidarabine. This strategy was designed to mask the 5'-hydroxyl group, which is crucial for its interaction with ADA. These modifications aim to:

Protect vidarabine from metabolic conversion to the less active ara-H.

Increase aqueous solubility.

Enhance membrane transport.

Several of these synthesized prodrugs demonstrated equivalent or more potent in vitro activity against poxviruses compared to the parent vidarabine. Furthermore, their uptake by cultured cells was improved. The success of this approach highlights how SAR data can guide the design of analogues with significantly enhanced therapeutic potential.

| Analogue Type | Design Rationale | Observed Enhancement |

|---|---|---|

| 5'-O-amino acid ester prodrugs | Protect against deamination by ADA; improve solubility and transport. | Some compounds were more potent in vitro against poxviruses than vidarabine. |

| 5'-O-phosphoramidate prodrugs | Protect against deamination by ADA; improve cellular uptake. | Improved uptake by cultured cells compared to the parent drug. |

Molecular Docking and Dynamics Simulations of Vidarabine-Enzyme Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interaction between a drug and its biological target at an atomic level mdpi.comnih.govyoutube.com.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction nih.gov. While specific docking studies of vidarabine with its classic target, viral DNA polymerase, are not extensively detailed in available literature, the technique has been applied to explore new potential targets. For instance, a 2021 study used molecular docking to investigate vidarabine as a potential inhibitor for a SARS-CoV-2 enzyme, nsp10 nih.gov. The study found that vidarabine was a promising candidate, suggesting a relevant binding mode within the enzyme's active site nih.gov.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and the nature of the interactions mdpi.comiau.ir. Studies on fludarabine (B1672870), a fluorinated analogue of vidarabine, illustrate the power of this technique. Computational analyses of fludarabine against Monkeypox virus proteins used MD simulations to confirm the stability of the drug-protein complex mdpi.comresearchgate.net. These simulations, often run for periods like 100 nanoseconds, showed stable root-mean-square deviation (RMSD) values, indicating that the ligand remains securely bound in the active site mdpi.comresearchgate.net. Furthermore, techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the binding free energy, providing a quantitative measure of binding affinity mdpi.comresearchgate.net.

These computational approaches are crucial for understanding the precise mechanisms of inhibition and for guiding the structural modifications needed to design more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Applications in Vidarabine Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build mathematical models to predict the biological activity of compounds based on their structural and physicochemical properties fiveable.menih.gov. These models help to identify which molecular descriptors (e.g., lipophilicity, size, electronic properties) are most important for a drug's efficacy.

While QSAR studies focusing specifically on vidarabine are limited, research on its close analogues demonstrates the utility of this approach. A notable QSAR study was conducted on a series of di- and triester prodrugs of 6-methoxypurine (B85510) arabinoside, an analogue of vidarabine, to model their anti-varicella-zoster virus activity niscpr.res.in. In this study, the biological activity was correlated with physicochemical parameters. The key findings included:

Lipophilicity (logP) was a critical parameter.

A curvilinear (parabolic) model provided the best correlation, indicating that there is an optimal lipophilicity for bioavailability; compounds that are either too hydrophilic or too lipophilic show reduced activity niscpr.res.in.

An indicator variable was used to account for the presence or absence of an aromatic ring in the ester substituent, further refining the model niscpr.res.in.

The resulting QSAR model successfully predicted the bioavailability of these prodrugs, demonstrating that such computational analyses can effectively guide the optimization of nucleoside analogues to enhance their pharmacokinetic properties niscpr.res.in.

Computational Predictions for Novel Antiviral Targets and Activities (e.g., SARS-CoV-2 Enzymes)

The urgency of emerging viral threats like SARS-CoV-2 has spurred significant interest in repurposing existing drugs. Computational biology offers a rapid and efficient means to screen large libraries of approved drugs against novel viral targets nih.govf1000research.com.

Vidarabine has been identified as a potential candidate against SARS-CoV-2 through such in silico approaches. A multi-step computational screening process aimed to identify inhibitors of the SARS-CoV-2 nonstructural protein 10 (nsp10) from a library of natural metabolites with known antiviral potential nih.gov. The screening process involved:

Structural Similarity Study: Compounds were first filtered based on their structural similarity to a known ligand of the target enzyme.

Fingerprint Study: Further refinement was done using molecular fingerprint analysis.

Molecular Docking: The remaining candidates were docked into the active site of nsp10 to predict binding affinity and pose.

ADMET and Toxicity Analysis: The best-docked compounds were evaluated for their drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Through this rigorous computational funnel, vidarabine emerged as one of the most promising candidates nih.gov. A final density-functional theory (DFT) study suggested vidarabine to be a highly relevant potential inhibitor of SARS-CoV-2 nsp10, highlighting the power of computational predictions in identifying novel activities for established drugs nih.gov.

Advanced Analytical Methodologies in Vidarabine Research

Chromatographic Techniques for Metabolite Profiling and Compound Quantification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Vidarabine (B1017) in various matrices, including pharmaceutical dosage forms and biological fluids. Reversed-phase (RP-HPLC) methods are particularly effective for separating Vidarabine from its metabolites and other interfering substances.

A typical RP-HPLC method for Vidarabine quantification involves a C18 column as the stationary phase, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of approximately 250 nm. Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. One validated method demonstrated a retention time of about 2.540 to 2.779 minutes for Vidarabine, showcasing the technique's efficiency.

Table 1: Example of RP-HPLC Parameters for Vidarabine Quantification

| Parameter | Condition |

| Stationary Phase | Ascentis C18 (150mm × 4.6mm, 5µm) |

| Mobile Phase | 0.1% Orthophosphoric acid & Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 250 nm |

| Retention Time | ~2.540 min |

| **Linearity (R²) ** | 0.999 |

| This table presents typical conditions for the quantitative analysis of Vidarabine using RP-HPLC, as established in validation studies. |

HPLC is also vital for metabolite profiling. Vidarabine is rapidly deaminated in the body to its principal metabolite, arabinosyl hypoxanthine (B114508) (ara-H). HPLC methods have been developed to separate and quantify both Vidarabine and ara-H in biological fluids like blood and urine, which is essential for pharmacokinetic studies.

Spectroscopic Methods for Structural Characterization of Synthesized Compounds (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Vidarabine and its synthesized analogs. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Mass Spectrometry (MS) provides detailed information about the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and elemental composition. Tandem mass spectrometry (MS-MS) is used to analyze the fragmentation patterns of Vidarabine. In positive-ion mode, the protonated Vidarabine molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 268. A characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety and the formation of a protonated adenine (B156593) base with an m/z of 136. In negative-ion mode, deprotonated Vidarabine also fragments to produce the deprotonated base [B-H]⁻ as a major product.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise three-dimensional structure of molecules in solution. While specific NMR data for Vidarabine sodium phosphate (B84403) is detailed in specialized literature, ¹H NMR and ¹³C NMR are standard techniques to confirm the identity and purity of synthesized batches of Vidarabine and its derivatives. These methods provide information about the connectivity of atoms and the chemical environment of each proton and carbon atom within the molecule, ensuring the correct stereochemistry of the arabinose sugar, which is critical for its biological activity.

Cell-Based Assays for Determining Antiviral Activity (e.g., Plaque Reduction Assays, EC₅₀ Determination)

Cell-based assays are fundamental for evaluating the antiviral potency of Vidarabine. These in vitro tests measure the compound's ability to inhibit viral replication in cultured cells.

The Plaque Reduction Assay (PRA) is a widely used method to quantify antiviral activity. In this assay, a monolayer of host cells is infected with a virus, which forms localized areas of cell death known as plaques. The addition of an antiviral agent like Vidarabine reduces the number and size of these plaques in a concentration-dependent manner.

From the dose-response curve generated by the PRA, the 50% effective concentration (EC₅₀) can be determined. The EC₅₀ represents the concentration of the drug that inhibits viral replication by 50%. This value is a key indicator of the drug's antiviral potency. Research has shown that Vidarabine exhibits potent activity against various herpesviruses. For example, in a study using a plaque-reduction assay, intermittent treatment with Vidarabine against Varicella-Zoster Virus (VZV) showed an equivalent inhibitory dose (IC₅₀) to continuous treatment, highlighting its lasting antiviral effect.

Table 2: In Vitro Antiviral Activity of Vidarabine Against Various Viruses

| Virus | Cell Line | Assay | Potency Metric | Value |

| Varicella-Zoster Virus (VZV) | Human Embryonic Lung | Plaque Reduction Assay | IC₅₀ | Equivalent activity for intermittent (8h/day) and continuous treatment |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | EC₅₀ | 0.026 µM (mean value for multiple isolates) |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction Assay | EC₅₀ | 0.029 µM (mean value for multiple isolates) |

| This table summarizes reported efficacy values for Vidarabine against different herpesviruses, demonstrating its broad-spectrum anti-herpetic activity as determined by cell-based assays. |

Biochemical Assays for Enzyme Inhibition Studies (e.g., DNA Polymerase, Primase Assays)

To understand the molecular mechanism of Vidarabine, biochemical assays targeting specific viral enzymes are employed. Vidarabine's active form, Vidarabine triphosphate (ara-ATP), primarily targets enzymes involved in viral DNA synthesis.

DNA Polymerase Assays: These assays directly measure the inhibitory effect of ara-ATP on the activity of DNA polymerase, the enzyme responsible for synthesizing new viral DNA. Studies have demonstrated that ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). Importantly, these assays have shown that Vidarabine is more selective for viral DNA polymerase than for host cellular DNA polymerases, which contributes to its antiviral specificity. In one study, treatment of patients with HBsAg-positive chronic liver disease with Vidarabine led to an immediate loss of serum DNA polymerase activity.

Primase Assays: DNA primase is an enzyme that synthesizes short RNA primers required to initiate DNA replication. Research has shown that Vidarabine triphosphate can also inhibit human primase. Fluorescence-based RNA primer synthesis assays have revealed strong inhibition of primase activity by Vidarabine-TP. This suggests that, in addition to inhibiting DNA elongation, Vidarabine may also interfere with the very initiation of viral DNA synthesis, representing another facet of its antiviral mechanism.

Techniques for Analyzing Viral DNA/RNA Integrity and Replication Inhibition in Vitro

The ultimate effect of Vidarabine is the disruption of viral DNA replication. Several techniques are used to analyze this inhibition and its impact on the integrity of newly synthesized viral DNA. The primary mechanism involves Vidarabine triphosphate acting as a chain terminator.

After being incorporated into a growing viral DNA strand by the DNA polymerase, the arabinose sugar of Vidarabine, which differs from the natural deoxyribose, prevents the formation of the next phosphodiester bond. This steric hindrance halts the elongation of the DNA chain, leading to the production of incomplete and non-functional viral genomes.

Experiments analyzing the incorporation of radiolabeled nucleotides are used to demonstrate this effect. Such studies show that in virus-infected cells, Vidarabine treatment significantly reduces the incorporation of natural nucleotides (like deoxythymidine) into viral DNA. Furthermore, these techniques can confirm that Vidarabine itself becomes incorporated into the viral DNA strand, providing direct evidence for its mechanism of chain termination. This leads to the destabilization of the viral DNA strands and effectively halts viral replication.

Future Research Directions and Translational Perspectives

Exploration of Novel Target Pathways in Viral Replication Cycles

The primary mechanism of vidarabine's active form, ara-ATP, involves the competitive inhibition of viral DNA polymerase and subsequent termination of the viral DNA chain. patsnap.comdrugbank.compatsnap.com While this pathway is well-documented for viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), future research aims to identify and validate alternative or secondary target pathways. patsnap.comguidechem.com

One promising area of exploration is the viral helicase-primase complex, which is essential for unwinding viral DNA and initiating replication. nih.govasm.org This complex is a distinct and attractive target for antiviral drug development. asm.org Research into inhibitors of the helicase-primase complex, such as amenamevir, has shown that these agents can act synergistically with drugs like vidarabine (B1017), suggesting that targeting multiple points in the replication cycle could be a powerful strategy. taylorandfrancis.comnih.gov Investigating whether vidarabine or its derivatives have any direct or indirect inhibitory effects on the helicase-primase complex or other essential viral enzymes could unveil novel mechanisms of action and open avenues for combination therapies that are more potent and less susceptible to resistance. nih.gov

Development of Advanced Prodrug Strategies for Improved Intracellular Delivery and Stability in Research Models

A significant limitation of vidarabine in research applications is its metabolic instability, as it is rapidly deaminated by adenosine (B11128) deaminase (ADA) to the less potent ara-hypoxanthine (ara-H). wikipedia.orgnih.gov Its poor aqueous solubility also presents challenges. nih.gov Advanced prodrug strategies are being developed to overcome these limitations by masking the sites susceptible to metabolic conversion and improving physicochemical properties. semanticscholar.orgump.edu.plnih.gov

Researchers have synthesized 5'-O-amino acid ester and 5'-O-phosphoramidate derivatives of vidarabine to protect it from deamination by ADA. nih.govresearchgate.net These modifications not only shield the parent drug from metabolic enzymes but are also designed to improve aqueous solubility and enhance membrane transport. nih.govresearchgate.net Studies in rat intestinal and liver homogenates have demonstrated varying levels of stability for these prodrugs, with phosphoramidate (B1195095) versions showing greater stability in intestinal homogenates. nih.gov This approach ensures that more of the active compound can be delivered intracellularly before being inactivated.

| Prodrug Type | Stability in Intestinal Homogenates | Stability in Liver Homogenates | Potential Advantage |

| L-amino acid esters | Least Stable | Rapid Hydrolysis | Enhanced membrane transport potential |

| D-amino acid esters | Moderately Stable | Moderate Hydrolysis | Improved stability over L-isomers |

| Phosphoramidates | Most Stable | Rapid Hydrolysis (except D-valyl) | Increased resistance to deamination |

Table summarizing the stability of different vidarabine prodrugs in research models, based on findings from Shen et al. nih.gov

These strategies, including the novel ProTide technology which masks the monophosphate group of a nucleotide analogue, represent a key direction for enhancing the potency and applicability of vidarabine in preclinical research models. nih.govnih.gov

High-Throughput Screening Approaches for Novel Vidarabine Derivatives

For vidarabine, HTS campaigns could be designed to screen libraries of newly synthesized analogues against various viruses. asm.org Cell-based assays, such as those measuring the inhibition of viral cytopathic effect (CPE), can be optimized for 96-well or 384-well plates to efficiently identify active compounds. creative-biostructure.comnih.gov More advanced systems, like the split-GFP complementation assay designed to detect inhibition of specific viral enzymes like proteases, could be adapted to screen for derivatives that are more effective inhibitors of viral DNA polymerase or other potential targets. nih.gov The goal of these HTS approaches would be to identify lead compounds from large libraries that can then be subjected to more detailed preclinical evaluation. nih.gov

Application of Artificial Intelligence and Machine Learning in Vidarabine Analogue Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid, in silico design and optimization of new chemical entities. These computational methods can be applied to accelerate the discovery of novel vidarabine analogues with superior antiviral properties.

AI/ML algorithms can be trained on existing data sets of nucleoside analogues and their known antiviral activities. These models can then predict the efficacy of virtual vidarabine derivatives against specific viral targets, such as DNA polymerase. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. Furthermore, computational models can optimize lead compounds by predicting how structural modifications will affect their binding affinity, selectivity, and pharmacokinetic properties. This data-driven approach can guide the rational design of next-generation vidarabine analogues with enhanced potency and a reduced likelihood of off-target effects.

Expanding Preclinical Efficacy Studies to Emerging Viral Pathogens in Controlled Systems

Vidarabine has a known spectrum of activity against several DNA viruses, including herpesviruses and poxviruses. nih.govnih.gov However, its potential efficacy against a broader range of emerging and re-emerging viral pathogens is an area ripe for investigation. The rise of viruses such as Zika virus (ZIKV) necessitates the evaluation of existing antiviral compounds for potential new applications. nih.govresearchgate.net

Future preclinical research should involve systematic in vitro screening of vidarabine and its advanced prodrugs against a diverse panel of emerging viruses. nih.gov Studies have already explored the efficacy of other nucleoside analogues against RNA viruses like ZIKV, SFTS phlebovirus, and Enterovirus A71, providing a framework for how vidarabine could be evaluated. nih.gov Using controlled cell culture systems, researchers can determine the 50% effective concentration (EC50) of vidarabine derivatives against these pathogens, establishing whether its spectrum of activity can be expanded. scienceopen.comscienceopen.com Such studies are critical for identifying broad-spectrum antiviral agents that could be valuable in responding to future viral outbreaks. nih.gov

Investigating Long-Term Molecular Effects and Resistance Evolution in Controlled In Vitro Systems

The development of antiviral drug resistance is a significant challenge. nih.gov For vidarabine, resistance has been documented in laboratory settings and is associated with mutations in the viral DNA polymerase gene. wikipedia.orgnih.govnih.gov Understanding the long-term molecular effects of vidarabine exposure and the evolutionary pathways to resistance is crucial for its continued relevance.

Controlled in vitro studies, known as long-term passage experiments, are essential for this research. In these experiments, viruses are cultured for extended periods in the presence of sub-lethal concentrations of vidarabine. oup.com This process selects for the emergence of resistant viral strains. asm.org Subsequent genomic sequencing of these resistant viruses can identify the specific mutations in the DNA polymerase or other genes that confer resistance. oup.com Interestingly, research has shown that while resistance to vidarabine or acyclovir (B1169) can develop when used alone, the combination of the two drugs in cell culture prevented the isolation of resistant mutants. asm.orgnih.govresearchgate.net These in vitro evolution studies provide critical insights into resistance mechanisms and can inform strategies, such as combination therapy, to mitigate the development of resistance. asm.org

Q & A

Q. What is the mechanism of action of vidarabine sodium phosphate against viral DNA replication?

this compound (ara-AMP) is phosphorylated intracellularly to its active triphosphate form, which competitively inhibits viral DNA polymerase and acts as a chain terminator during DNA replication. Researchers should verify its incorporation into nascent DNA strands via radiolabeled nucleotide assays and assess polymerase inhibition kinetics using in vitro enzymatic assays .

Q. How can researchers design in vitro models to assess the hepatotoxicity of this compound?

Use isolated rat hepatocytes to measure oxygen uptake (via Clark-type electrodes) and cell viability (trypan blue exclusion or MTT assays). Test concentrations ranging from 1×10⁻⁶ M to 1×10⁻⁴ M, as higher doses may mask toxicity due to solubility limitations. Control for confounding factors like pH shifts in culture media .

Q. What are the key considerations in formulating stable in vivo solutions of this compound for animal studies?

Prepare stock solutions using DMSO (50 μL) followed by sequential addition of PEG300 (300 μL), Tween 80 (50 μL), and sterile water (600 μL). Validate stability via HPLC under storage conditions (e.g., -80°C vs. 4°C) and confirm bioactivity using viral load reduction assays in murine models .

Q. How is this compound classified in international pharmacological databases, and what are its identifiers?

It is classified under WHO ATC codes (J05AB03, S01AD06), FDA Unique Ingredient Identifier (ZEC0WCC7UA), and NIH Compound ID 224. Use SMILES notation (C10H12N5O7P·2Na) and CAS-71002-10-3 for cross-referencing in regulatory submissions .

Advanced Research Questions

Q. What factors contribute to conflicting data in hepatotoxicity studies of this compound across experimental models?

Discrepancies arise from variations in cell type sensitivity (e.g., primary hepatocytes vs. immortalized lines), exposure duration, and metabolite accumulation. For instance, found no hepatocyte viability reduction at 1×10⁻⁶ M, but other studies using prolonged exposure or in vivo models may show toxicity. Standardize assays using ISO-certified cell lines and validate with histopathology in repeat-dose studies .

Q. How should researchers adjust dosing protocols when comparing vidarabine phosphate to its parent compound (ara-A) in preclinical studies?

Account for solubility differences: ara-AMP is administered parenterally, while ara-A requires solubilizing agents (e.g., DMSO). Adjust doses by 25% to reflect the active moiety (ara-A) after dephosphorylation of ara-AMP. Use pharmacokinetic profiling to track metabolite conversion and validate via LC-MS/MS .

Q. What enzymatic engineering strategies improve the synthesis efficiency of this compound?

Optimize Leishmania mexicana arabinosyl transferase (LmPDTN56C) by testing pH (5–8) and temperature (20–70°C) gradients. Use sodium phosphate buffer (pH 6–8) for maximal activity. Screen mutant libraries for enhanced thermostability using directed evolution and high-throughput fluorescence assays .

Q. How does the structural modification in fludarabine phosphate overcome the metabolic limitations of this compound?

Fludarabine’s 2-fluoro substitution confers resistance to adenosine deaminase, prolonging its half-life. Compare deamination rates using liver microsome assays and quantify triphosphate accumulation (2F-ara-ATP vs. ara-ATP) via mass spectrometry in CD4+ T-cells .

Q. What methodological challenges arise when interpreting oxygen uptake vs. cell viability data in hepatotoxicity assays for this compound?

Reduced oxygen uptake without viability loss (e.g., ) suggests mitochondrial uncoupling rather than necrosis. Confirm using ATP/ADP ratio measurements and JC-1 staining for mitochondrial membrane potential. Correlate with lactate dehydrogenase (LDH) release to distinguish apoptosis from metabolic inhibition .

Q. How do phosphate buffer systems influence the stability and activity of this compound in experimental setups?

Use 0.01 M sodium phosphate buffer (pH 7.4) with 0.05% Tween 20 to prevent aggregation in in vitro assays. Avoid divalent cations (e.g., Mg²⁺) that may precipitate the compound. Validate stability via UV-Vis spectroscopy at 260 nm over 24-hour incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.